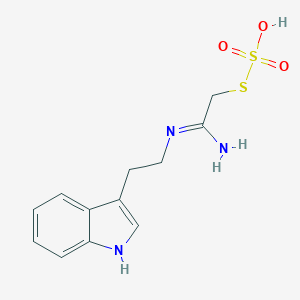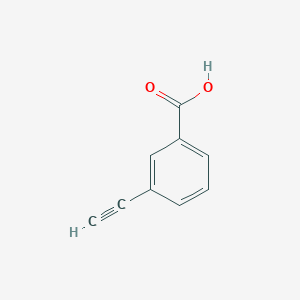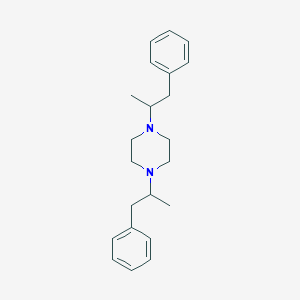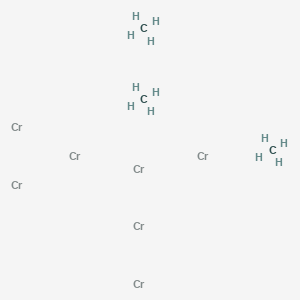
Chromium carbide (Cr7C3)
Vue d'ensemble
Description
Chromium carbide (Cr7C3) is a ceramic compound that exists in several compositions. It is silver-gray in color and has high-temperature oxidation-resistant properties . It has the highest oxidation resistance at high temperatures of all metal carbides and is also resistant to acids and alkalis .
Synthesis Analysis
Chromium carbide can be synthesized through mechanical alloying. In this process, metallic chromium and pure carbon in the form of graphite are loaded into a ball mill and ground into a fine powder. After the components have been ground, they are pressed into a pellet and subjected to hot isostatic pressing .Molecular Structure Analysis
Cr7C3 crystallizes in the hexagonal P6_3mc space group. The structure is three-dimensional. There are eight inequivalent Cr sites. In the first Cr site, Cr is bonded in a 3-coordinate geometry to three equivalent C atoms. All Cr–C bond lengths are 2.06 Å .Chemical Reactions Analysis
The reaction of Cr + C = Cr7C3 has been balanced . The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .Physical And Chemical Properties Analysis
Chromium carbide (Cr7C3) has a calculated bulk crystalline density of 7.05 g/cm3 . It is extremely hard and corrosion-resistant . It retains its strength at high temperatures .Applications De Recherche Scientifique
Wear-Resistant Coatings
Chromium carbide is renowned for its hardness and wear resistance , which makes it an ideal choice for protective coatings . It is commonly used in the cutting tool industry to extend the life of tools by reducing wear and tear. The compound’s ability to maintain its properties at high temperatures also makes it suitable for high-temperature applications .
Surface Treatment
The surface treatment of metal components with chromium carbide improves their wear and corrosion resistance . This is particularly beneficial in environments where components are exposed to abrasive materials or corrosive chemicals.
Cutting Tools
In the manufacturing of cutting tools , chromium carbide is used to produce sharper, more durable edges. This is crucial for tools that are used to cut through tough materials, as it helps to maintain precision and efficiency over time .
Electrodes Fabrication
Chromium carbide is used in the fabrication of surface electrodes due to its excellent electrical properties . These electrodes are then utilized in various electrochemical processes and applications .
High-Temperature Oxidation Resistance
Due to its high melting point and oxidation resistance , chromium carbide is used in applications that require materials to withstand extreme temperatures without degrading .
Corrosion Resistance
The compound’s corrosion resistance makes it suitable for use in environments where materials are prone to rust and other forms of corrosion. This extends the lifespan of the materials and reduces maintenance costs .
Grain Growth Inhibition
Chromium carbide acts as a grain growth inhibitor in metallurgical processes. This is important for controlling the microstructure of metals and improving their mechanical properties .
Refractory Applications
As a refractory compound , chromium carbide retains its strength at high temperatures, making it useful in the lining of furnaces and other high-temperature industrial equipment .
Mécanisme D'action
Target of Action
Chromium carbide (Cr7C3) primarily targets metallic surfaces where it forms a protective layer. This layer significantly enhances the wear resistance, extreme stiffness, and oxidation resistance of the metal .
Mode of Action
The mode of action of Cr7C3 involves the formation of a protective layer on the surface of metals. This is achieved through a process known as mechanical alloying, where metallic chromium and pure carbon in the form of graphite are ground into a fine powder. The components are then pressed into a pellet and subjected to hot isostatic pressing . The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .
Result of Action
The result of Cr7C3’s action is the formation of a protective layer on the surface of metals. This layer significantly enhances the wear resistance, extreme stiffness, and oxidation resistance of the metal, even under high temperatures . The hardest and most commonly used composition for this purpose is Cr3C2 .
Action Environment
The action of Cr7C3 is influenced by environmental factors such as temperature and pressure. For instance, the formation of chromium carbide is facilitated by high temperatures and pressures . Furthermore, once formed, Cr7C3 displays excellent resistance to high temperatures, making it particularly useful in harsh or extreme environments .
Safety and Hazards
Orientations Futures
The results of a study provide a theoretical insight into the electronic, mechanical, and thermodynamic behavior of Cr7C3 and show the potential of these novel carbides in a wide range of applications . The presence of B could deteriorate the mechanical moduli of the Cr7C3 phase in Cr cast iron slightly. On the other hand, the chemical stability of Cr7C3 carbides is improved due to chemical bonding modifications through doping with B .
Propriétés
IUPAC Name |
chromium;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH4.7Cr/h3*1H4;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQUXSKPMRGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cr7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923551 | |
| Record name | Chromium--methane (7/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium carbide (Cr7C3) | |
CAS RN |
12075-40-0 | |
| Record name | Chromium carbide (Cr7C3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium carbide (Cr7C3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium--methane (7/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachromium tricarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




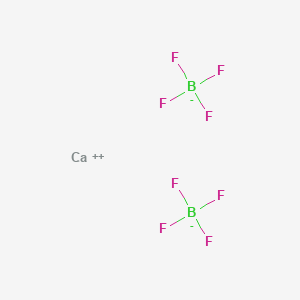
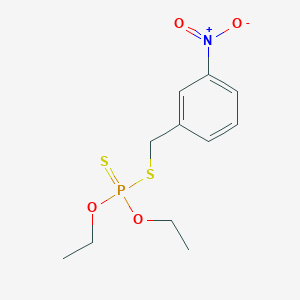
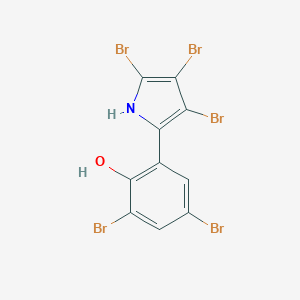

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
